molecular formula C20H19N3O5S2 B2773510 6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-36-3

6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2773510
CAS No.: 864926-36-3
M. Wt: 445.51
InChI Key: HFSCASNZEFJLBW-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzo[d]thiazole moiety, a thieno[2,3-c]pyridine ring, and multiple carboxylate groups. The presence of these functional groups and heterocyclic rings makes this compound of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with a suitable carboxylic acid derivative under acidic or basic conditions. This is followed by cyclization reactions to form the thieno[2,3-c]pyridine ring. The final step often involves esterification to introduce the ethyl and methyl groups at the appropriate positions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis or catalyst-free conditions to enhance reaction efficiency and yield. These methods are designed to be scalable and environmentally friendly, reducing the need for hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its combination of a benzo[d]thiazole moiety with a thieno[2,3-c]pyridine ring and multiple carboxylate groups. This structural complexity provides it with a diverse range of chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-28-20(26)23-7-6-12-15(9-23)30-18(16(12)19(25)27-2)22-17(24)11-4-5-13-14(8-11)29-10-21-13/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSCASNZEFJLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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